methyl 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzoate oxalate
Overview
Description
Methyl 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzoate oxalate is a useful research compound. Its molecular formula is C20H29NO8 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.18931688 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prodrug Development
Research on water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs highlights the application of similar compounds in developing new therapeutic agents. One study describes water-soluble (benzoyloxy)methyl esters of ASA, including compounds with structures similar to methyl 2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzoate oxalate. These compounds have good water solubility and are metabolized in human serum to release ASA and related NO-donor benzoic acids. They show potential for anti-inflammatory and anti-aggregatory activities, suggesting their utility in clinical applications (Rolando et al., 2013).
Fungicidal Activity
A study on the synthesis and fungicidal activity of morpholine derivatives, including compounds similar to the subject chemical, indicates their potential in agriculture. The research focused on the preparation of stereoisomers of a broad-spectrum morpholine fungicide and evaluated their efficacy against various fungi, highlighting the role of such compounds in developing new fungicidal agents (Bianchi et al., 1992).
Polymer Chemistry
Research in polymer chemistry explores the incorporation of similar molecules into polymers for various applications. For instance, the synthesis and characterization of a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid, related to the subject compound, were studied for potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).
Optical Storage in Polymers
The development of azo polymers for reversible optical storage showcases the use of similar compounds in advanced material science. One study synthesized copolymers containing nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, related to the subject compound, demonstrating its utility in photoinduced birefringence for optical storage applications (Meng et al., 1996).
Properties
IUPAC Name |
methyl 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzoate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.C2H2O4/c1-14-12-19(13-15(2)23-14)10-6-7-11-22-17-9-5-4-8-16(17)18(20)21-3;3-1(4)2(5)6/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOBBXGYERSQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C(=O)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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